Bromo-(3-bromo-adamantan-1-yl)-acetic acid
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Overview
Description
Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a chemical compound characterized by the presence of a bromine atom attached to an adamantane structure, which is further linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-(3-bromo-adamantan-1-yl)-acetic acid typically involves the bromination of adamantane derivatives followed by acetic acid functionalization. One common method involves the reaction of 3-bromoadamantane with bromoacetic acid under controlled conditions to yield the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromo-(3-bromo-adamantan-1-yl)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be employed to remove bromine atoms or alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other modified structures .
Scientific Research Applications
Bromo-(3-bromo-adamantan-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Bromo-(3-bromo-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and adamantane structure contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromo-adamantan-1-yl)-propionic acid
- 1-(3-Bromo-adamantan-1-yl)-propan-2-one
- N-(3-Bromo-adamantan-1-yl)-3-R-ureas
Uniqueness
Bromo-(3-bromo-adamantan-1-yl)-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
This compound features a brominated adamantane moiety, which contributes to its biological activity. The adamantane structure is known for its ability to interact with various biological targets due to its rigid and hydrophobic nature.
1. Antiviral Activity
Adamantane derivatives have been extensively studied for their antiviral properties. For instance, compounds similar to bromo-adamantan-1-yl-acetic acid have shown effectiveness against viruses such as influenza by inhibiting viral uncoating and replication processes. In particular, adamantane derivatives have been recognized for their role in inhibiting the M2 ion channel of the influenza virus, which is critical for viral entry into host cells .
2. Anticancer Properties
Research indicates that adamantane derivatives can exhibit significant anticancer activity. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . this compound may similarly influence these pathways due to its structural characteristics.
3. Antibacterial Effects
The antibacterial activity of adamantane derivatives has been documented against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes . this compound could potentially exhibit similar antibacterial properties, warranting further investigation.
Case Study 1: Antiviral Efficacy
A study examining the antiviral efficacy of adamantane derivatives found that compounds with similar structural features to this compound inhibited viral replication in vitro. The study reported a dose-dependent response with effective concentrations leading to significant reductions in viral titers .
Case Study 2: Anticancer Activity
In another research project, derivatives of adamantane were tested for their cytotoxic effects on human cancer cell lines. Results showed that certain derivatives led to increased apoptosis rates and decreased cell viability at concentrations as low as 50 µM. The findings suggest that this compound could be a candidate for further anticancer drug development .
Research Findings Summary Table
Properties
IUPAC Name |
2-bromo-2-(3-bromo-1-adamantyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVWUJFDWNKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102516-42-7 |
Source
|
Record name | ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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